REACTION_CXSMILES
|
[Si]([O:8][CH2:9][CH2:10][N:11]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1)(C(C)(C)C)(C)C.CCCC[N+](CCCC)(CCCC)CCCC.[F-]>>[N:11]1([CH2:10][CH2:9][OH:8])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2|
|
Name
|
1-(2-((tert-butyldimethylsilyl)oxy)ethyl)azocane
|
Quantity
|
9.13 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OCCN1CCCCCCC1
|
Name
|
|
Quantity
|
36 mmol
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column (eluting with DCM/MeOH=30/1-50/1)
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCCCC1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.96 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |